3,6,8-Trimethylallantoin

Description

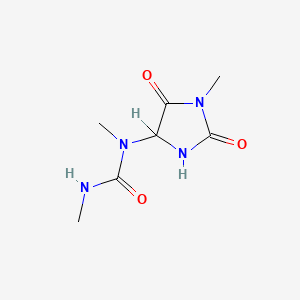

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethyl-1-(1-methyl-2,5-dioxoimidazolidin-4-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O3/c1-8-6(13)10(2)4-5(12)11(3)7(14)9-4/h4H,1-3H3,(H,8,13)(H,9,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPBSHBVIKDGQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N(C)C1C(=O)N(C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30962703 | |

| Record name | N-(2-Hydroxy-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-4-yl)-N,N'-dimethylcarbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30962703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42794-72-9 | |

| Record name | N,N′-Dimethyl-N′-(1-methyl-2,5-dioxo-4-imidazolidinyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42794-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,8-Trimethylallantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042794729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxy-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-4-yl)-N,N'-dimethylcarbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30962703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,8-TRIMETHYLALLANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IO4G66C3CT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemo Enzymatic Approaches for 3,6,8 Trimethylallantoin and Analogs

Established Synthetic Pathways for 3,6,8-Trimethylallantoin

Multi-Step Organic Synthesis Strategies

The de novo chemical synthesis of this compound is characterized as a multi-step and often expensive process. googleapis.comresearchgate.net While specific, detailed pathways for its total synthesis are not extensively documented in readily available literature, the construction of its substituted hydantoin-like core would rely on fundamental principles of organic synthesis. msu.edu

A hypothetical multi-step synthesis would involve the careful construction of the carbon-nitrogen backbone and the introduction of the three methyl groups at specific positions (N-3, N-6, and N-8). This process would likely entail:

Carbon-Carbon and Carbon-Nitrogen Bond Formation: Utilizing reactions to build the core imidazolidine-2,4-dione ring structure.

Functional Group Interconversions: Employing a sequence of reactions to introduce, transform, or protect various functional groups to achieve the final allantoin (B1664786) structure. msu.edu

Methylation: Introducing methyl groups at the desired nitrogen atoms, which may require the use of protecting groups to ensure regioselectivity.

Stereocontrol: Managing stereochemistry, as the molecule contains chiral centers, although it often exists as a racemic mixture. vulcanchem.comamericanchemicalsuppliers.com

Given the complexity and the multiple reactive sites, such a synthesis would necessitate meticulous planning to ensure the correct connectivity and stereochemistry, likely resulting in a lengthy and costly procedure. researchgate.netresearchgate.net

Optimization and Yield Enhancement in Chemical Synthesis

Optimizing a multi-step chemical synthesis for a molecule like this compound is crucial for improving feasibility and cost-effectiveness. General strategies for optimization would focus on several key areas:

Reaction Conditions: Systematically adjusting parameters such as temperature, pressure, solvent, and reaction time for each step to maximize the yield of the desired product and minimize side reactions.

Catalyst Selection: Choosing appropriate catalysts to enhance reaction rates and selectivity, thereby reducing the need for extensive purification.

Reagent Stoichiometry: Fine-tuning the molar ratios of reactants to ensure complete conversion of the limiting reagent and to avoid excess unreacted starting materials.

Purification Techniques: Developing efficient purification protocols, such as chromatography and recrystallization, at each stage to isolate intermediates of high purity, which is critical for the success of subsequent steps.

Biocatalytic and Chemo-Enzymatic Syntheses of this compound

Biocatalytic methods, particularly those involving microbial enzymes, offer a powerful alternative to traditional chemical synthesis for producing this compound. researchgate.netresearchgate.net These approaches are noted for their high specificity and operation under mild conditions.

Enzymatic Cascades Leading to this compound (e.g., via caffeine (B1668208) degradation)

The most well-characterized biocatalytic route to this compound is through the C-8 oxidation pathway of caffeine degradation, observed in bacteria such as Pseudomonas sp. CBB1. nih.govjmb.or.kr This pathway involves a cascade of enzymatic reactions that sequentially transform caffeine into the target molecule.

The process begins with the oxidation of caffeine at the C-8 position to form 1,3,7-trimethyluric acid. psu.edunih.gov This intermediate then undergoes a series of transformations catalyzed by specific enzymes. nih.govasm.org The product of the initial enzymatic steps, 1,3,7-trimethyl-5-hydroxyisourate, is unstable and can spontaneously decompose into a racemic mixture of this compound. nih.govasm.org However, a defined enzymatic pathway also exists that leads to the stereospecific formation of S-(+)-3,6,8-trimethylallantoin. psu.edunih.gov

Below is a data table detailing the key steps in this enzymatic cascade.

| Step | Substrate | Enzyme(s) | Product |

| 1 | Caffeine | Caffeine Dehydrogenase (Cdh) | 1,3,7-Trimethyluric acid (TMU) |

| 2 | 1,3,7-Trimethyluric acid (TMU) | Trimethyluric Acid Monooxygenase (TmuM) | 1,3,7-Trimethyl-5-hydroxyisourate (TM-HIU) |

| 3a | 1,3,7-Trimethyl-5-hydroxyisourate (TM-HIU) | TM-HIU Hydrolase (putative, TmuH) | 3,6,8-Trimethyl-2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (TM-OHCU) |

| 3b | 1,3,7-Trimethyl-5-hydroxyisourate (TM-HIU) | Spontaneous Decomposition | Racemic this compound (TMA) |

| 4 | 3,6,8-Trimethyl-2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (TM-OHCU) | TM-OHCU Decarboxylase (putative, TmuD) | S-(+)-3,6,8-Trimethylallantoin (S-(+)-TMA) |

Data sourced from references: nih.govpsu.edunih.govasm.orgmdpi.com

Isolation and Characterization of Relevant Microbial Enzymes

The discovery and characterization of the microbial enzymes responsible for the conversion of caffeine to this compound are central to developing efficient biocatalytic processes. nih.gov Research, particularly on Pseudomonas sp. CBB1, has identified a gene cluster containing the necessary enzymes for the C-8 oxidation pathway. psu.edunih.gov

Key enzymes that have been isolated or characterized include:

Caffeine Dehydrogenase (Cdh): This is a heterotrimeric enzyme composed of α, β, and γ subunits. mdpi.com It specifically catalyzes the initial oxidation of caffeine to 1,3,7-trimethyluric acid. psu.edu

Trimethyluric Acid Monooxygenase (TmuM): A flavoprotein that requires NADH. nih.govscience.gov It catalyzes the conversion of 1,3,7-trimethyluric acid to 1,3,7-trimethyl-5-hydroxyisourate. nih.gov

TM-HIU Hydrolase (TmuH): The gene tmuH is proposed to encode this hydrolase, which converts the unstable TM-HIU into an intermediate, TM-OHCU. nih.govresearchgate.net

TM-OHCU Decarboxylase (TmuD): The gene tmuD is thought to code for this decarboxylase, which completes the enzymatic pathway by converting the intermediate TM-OHCU into the final product, S-(+)-3,6,8-trimethylallantoin. nih.govresearchgate.net

The table below summarizes the properties of these key enzymes.

| Enzyme | Gene(s) | Function | Organism |

| Caffeine Dehydrogenase | cdhABC | Oxidizes caffeine to 1,3,7-trimethyluric acid | Pseudomonas sp. CBB1 |

| Trimethyluric Acid Monooxygenase | tmuM | Converts 1,3,7-trimethyluric acid to 1,3,7-trimethyl-5-hydroxyisourate | Pseudomonas sp. CBB1 |

| TM-HIU Hydrolase | tmuH (putative) | Converts TM-HIU to TM-OHCU | Pseudomonas sp. CBB1 |

| TM-OHCU Decarboxylase | tmuD (putative) | Converts TM-OHCU to S-(+)-3,6,8-trimethylallantoin | Pseudomonas sp. CBB1 |

Data sourced from references: psu.edunih.govmdpi.comresearchgate.net

Synthesis of Structurally Related this compound Derivatives for Research Probes

The synthesis of structurally related derivatives of this compound is a valuable strategy for creating research probes to investigate biological pathways and structure-activity relationships. While specific syntheses of its derivatives are not widely reported, general chemo-enzymatic and organic synthesis approaches can be applied. nih.govnih.gov

The synthesis of new derivatives would involve modifying the core this compound structure. scirp.orgimpactfactor.org Potential modifications could include:

Altering Alkyl Groups: Replacing the methyl groups with other alkyl or functionalized chains to probe the steric and electronic requirements of biological targets.

Modifying the Urea (B33335) Moiety: Introducing substituents on the urea nitrogen atoms or replacing the urea group altogether.

Functionalizing the Imidazolidine Ring: Adding reporter groups, such as fluorophores or biotin (B1667282) tags, to the core structure to facilitate detection and isolation in biological systems.

These modifications could be achieved through a combination of chemical reactions on the parent molecule or by using modified precursors in either a total chemical synthesis or a chemo-enzymatic pathway. mdpi.com For instance, a chemo-enzymatic approach could involve using engineered microbial enzymes that accept modified substrates, thereby producing novel allantoin derivatives. nih.gov The creation of such a library of derivatives would be instrumental in elucidating the biological role and therapeutic potential of this class of compounds.

Strategies for Regioselective and Stereoselective Functionalization of the Allantoin Scaffold

The functionalization of the allantoin scaffold with regiochemical and stereochemical control is crucial for the synthesis of specific analogs and for studying their biological activities. Research in this area has largely focused on enzymatic pathways that naturally impart high levels of selectivity, particularly in the conversion from uric acid.

Stereoselective Synthesis:

The enzymatic conversion of uric acid oxidation products is a key strategy for achieving stereoselectivity. While the non-enzymatic degradation of uric acid intermediates leads to a racemic mixture of (R)- and (S)-allantoin, biological systems have evolved enzymes that produce the S-(+)-allantoin stereoisomer with high fidelity. google.comresearchgate.net This stereospecific pathway involves two key enzymatic steps following the initial oxidation of urate to 5-hydroxyisourate (B1202459) (HIU) unipr.it:

HIU Hydrolase (HIUase): This enzyme catalyzes the hydrolysis of levorotatory HIU to levorotatory 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU). nih.gov

OHCU Decarboxylase: This enzyme facilitates the stereoselective decarboxylation of OHCU to yield dextrorotatory S-(+)-allantoin. unipr.itnih.gov

In plants, a bifunctional enzyme named S-allantoin synthase contains both HIU hydrolase and OHCU decarboxylase domains, enabling the direct and stereoselective conversion of uric acid oxidation products into S-allantoin. nih.gov The development of chemo-enzymatic systems that utilize these enzymes, such as HIU hydrolase and OHCU decarboxylase, represents a significant advancement for producing the natural stereoisomer of allantoin, which is essential for various applications. google.com

Regioselective Synthesis:

Regiocontrol in the synthesis of allantoin analogs often involves the selection of appropriately substituted precursors rather than the direct functionalization of the pre-formed allantoin ring. The classic synthesis of hydantoin (B18101) derivatives, for instance, allows for the introduction of various substituents at the 5-position of the hydantoin ring, which is structurally related to allantoin. openmedscience.com

In the context of this compound, its formation is a result of the highly specific C-8 oxidation pathway of caffeine metabolism in certain microorganisms. jmb.or.krresearchgate.net This biological route inherently directs the functionalization, where the methyl groups at positions 3, 6, and 8 are derived directly from the 1,3,7-trimethylxanthine (caffeine) structure. The pathway proceeds via 1,3,7-trimethyluric acid, ensuring that the resulting allantoin analog possesses this specific trimethyl substitution pattern. nih.govcabidigitallibrary.org

The following table summarizes the key enzymes and their roles in achieving stereoselective synthesis of allantoin.

| Enzyme | Precursor | Product | Type of Selectivity | Reference |

| HIU Hydrolase (HIUase) | 5-hydroxyisourate (HIU) | 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU) | Stereospecific | nih.gov |

| OHCU Decarboxylase | 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU) | S-(+)-allantoin | Stereoselective | unipr.itnih.gov |

| S-allantoin synthase | HIU | S-(+)-allantoin | Stereoselective | nih.gov |

| Caffeine Dehydrogenase | Caffeine | 1,3,7-trimethyluric acid | Regiospecific | researchgate.netnih.gov |

| Trimethyl-uric acid monooxygenase | 1,3,7-trimethyluric acid | 1,3,7-trimethyl-5-hydroxyisourate (TM-HIU) | Regiospecific | nih.govcabidigitallibrary.org |

Incorporation of Isotopes for Mechanistic Elucidation

Isotopic labeling is an indispensable tool for elucidating the metabolic pathways, reaction mechanisms, and pharmacokinetics related to allantoin and its analogs. The incorporation of stable isotopes (e.g., ¹³C, ¹⁵N) and radioisotopes (e.g., ¹⁴C) allows for precise tracking and quantification in complex biological systems. openmedscience.com

Stable Isotope Labeling:

Stable isotope-labeled analogs of allantoin, such as Allantoin-¹³C₂,¹⁵N₄, are pivotal in modern analytical biochemistry. medchemexpress.com These labeled compounds serve several critical functions:

Internal Standards: In quantitative mass spectrometry (MS), isotopically labeled allantoin is used as an ideal internal standard. researchgate.net Because it shares nearly identical physicochemical properties with the unlabeled analyte, it can correct for variations in sample preparation and instrument response, enabling highly accurate and precise quantification of endogenous allantoin in biological matrices like plasma, serum, and urine. researchgate.netresearchgate.net

Metabolic Tracers: Labeled allantoin is utilized in tracer studies to delineate biochemical pathways. By introducing compounds like ¹⁴C-formate or ¹⁵N, ¹³C-labeled uric acid into a biological system, researchers can track the label's incorporation into allantoin, providing direct evidence of metabolic flux and the interconnectedness of pathways such as purine (B94841) catabolism. google.comnih.gov These studies have been instrumental in confirming the metabolic link between uric acid and allantoin in various organisms. nih.gov

The synthesis of these labeled compounds can be achieved through chemical or enzymatic methods. For example, DL-[H₂N¹³CO/¹³C-2]allantoin and its ¹⁴C-labeled counterpart have been synthesized using isotopically labeled urea as the source of the label. openmedscience.com Similarly, uniformly labeled ¹⁵N, ¹³C uric acid has been synthesized enzymatically to study its conversion to allantoin. google.com

Radioisotope Labeling:

Radioisotopes, particularly ¹⁴C, remain valuable for specific applications due to the high sensitivity of detection methods. ¹⁴C-labeled allantoin has been synthesized and employed in biochemical assays to investigate the function of membrane transport proteins. openmedscience.com For example, these labeled molecules have been used in whole-cell uptake experiments to define the substrate selectivity and transport kinetics of bacterial transporters that recognize and scavenge hydantoins and related compounds. openmedscience.com

The following table details examples of isotope-labeled allantoin and its precursors and their specific applications in research.

| Labeled Compound | Isotope(s) | Application | Reference |

| Allantoin-¹³C₂,¹⁵N₄ | ¹³C, ¹⁵N | Internal standard for mass spectrometry; metabolic tracer | medchemexpress.com |

| [H₂N¹⁴CO/¹⁴C-2]allantoin | ¹⁴C | Substrate for studying transport protein kinetics | openmedscience.com |

| [¹⁵N, ¹³C]-Uric Acid | ¹⁵N, ¹³C | Precursor for studying enzymatic conversion to allantoin | google.com |

| ¹⁴C-Formate | ¹⁴C | Tracer for studying incorporation into uric acid and allantoin | nih.gov |

Mechanistic Investigations of 3,6,8 Trimethylallantoin at the Molecular and Cellular Levels Excluding Human Clinical Data

Biochemical Interactions of 3,6,8-Trimethylallantoin with Substrates and Enzymes in vitro

The formation of this compound is a multi-step enzymatic process originating from the metabolism of caffeine (B1668208), primarily through the C-8 oxidation pathway observed in various microorganisms and mammals. nih.gov

Elucidation of Enzyme Active Sites and Reaction Intermediates

The biotransformation of caffeine to this compound involves a cascade of enzymatic reactions. The initial step is the oxidation of caffeine at the C-8 position to yield 1,3,7-trimethyluric acid (TMU). This reaction is catalyzed by a caffeine dehydrogenase or oxidase. nih.govnih.gov In some bacteria, a novel quinone-dependent caffeine dehydrogenase has been identified that is specific for caffeine and shows significantly less activity with other xanthines. nih.gov

The subsequent and critical step involves the conversion of TMU to 1,3,7-trimethyl-5-hydroxyisourate (TM-HIU), a reaction catalyzed by a novel NADH-dependent trimethyluric acid monooxygenase (TmuM). nih.govresearchgate.net This enzyme is a flavoprotein and is distinct from uric acid oxidases as it shows specificity for methylated uric acids. researchgate.netasm.org Homology modeling of TmuM suggests a larger and more hydrophobic active site compared to analogous uricases, which accommodates the bulkier methylated substrates. researchgate.net

TM-HIU is an unstable intermediate that can undergo further transformation to this compound. nih.gov This conversion can occur spontaneously or be enzymatically driven. The proposed enzymatic pathway involves two key enzymes: a putative TM-HIU hydrolase that converts TM-HIU to 3,6,8-trimethyl-2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (TM-OHCU), followed by a putative TM-OHCU decarboxylase that catalyzes the formation of S-(+)-trimethylallantoin. nih.govasm.org

Table 1: Proposed Enzymatic Pathway for this compound Formation

| Step | Substrate | Enzyme | Intermediate/Product |

| 1 | Caffeine | Caffeine Dehydrogenase/Oxidase | 1,3,7-Trimethyluric Acid (TMU) |

| 2 | 1,3,7-Trimethyluric Acid (TMU) | Trimethyluric Acid Monooxygenase (TmuM) | 1,3,7-Trimethyl-5-hydroxyisourate (TM-HIU) |

| 3a (Spontaneous) | 1,3,7-Trimethyl-5-hydroxyisourate (TM-HIU) | - | Racemic this compound |

| 3b (Enzymatic) | 1,3,7-Trimethyl-5-hydroxyisourate (TM-HIU) | TM-HIU Hydrolase | 3,6,8-trimethyl-2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (TM-OHCU) |

| 4 (Enzymatic) | 3,6,8-trimethyl-2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (TM-OHCU) | TM-OHCU Decarboxylase | S-(+)-3,6,8-Trimethylallantoin |

This table is based on proposed pathways from microbial studies and may not fully represent the process in mammalian systems.

Kinetic Characterization of Biotransformation Processes

Detailed kinetic parameters for the specific enzymatic steps leading to this compound are not extensively documented. However, studies on the enzymes involved in the initial steps of caffeine metabolism provide some insights. For instance, the caffeine dehydrogenase from Pseudomonas sp. strain CBB1 exhibits maximal activity at pH 7.0. nih.gov The trimethyluric acid monooxygenase (TmuM) is NADH-dependent, indicating a reliance on this cofactor for its catalytic activity. nih.gov The subsequent conversion of the unstable intermediate TM-HIU to this compound can occur spontaneously, suggesting that this step may not be rate-limiting under certain physiological conditions. nih.govasm.org The enzymatic conversion, however, leads to a stereospecific product, S-(+)-trimethylallantoin, implying a controlled and likely more efficient process. nih.govasm.org

Cellular Responses and Signaling Pathway Modulations by this compound (Non-Human Cell Lines)

Direct studies on the cellular responses to this compound are not available in the current scientific literature. However, insights can be drawn from research on its parent compound, caffeine, and the structurally related compound, allantoin (B1664786).

Gene Expression and Proteomic Profiling in Cellular Systems

Proteomic analyses have also revealed that caffeine can alter the cellular proteome. In normal bladder epithelial cells, caffeine treatment led to the differential expression of 57 proteins, including those involved in muscle contraction and chromatin assembly. ajpamc.com It is plausible that this compound, as a downstream product of caffeine metabolism, could play a role in mediating some of these long-term adaptive responses.

Allantoin itself has been shown to modulate gene expression, particularly in the context of stress tolerance in plants, where it can up-regulate stress-responsive genes. nih.gov While this is in a different biological system, it points to the potential of the allantoin structure to elicit cellular signaling responses.

Analysis of Intracellular Metabolic Fluxes

There is no specific data on how this compound affects intracellular metabolic fluxes. However, its formation is part of the broader purine (B94841) degradation pathway. wikipedia.org Metabolic flux analysis of purine metabolism is a complex area of study, with research indicating that the flux through this pathway is tightly regulated and can be influenced by the availability of precursors and the cellular energy state. nih.govresearchgate.net The conversion of caffeine, a purine alkaloid, into this compound represents a specific branch of this catabolism. The rate of its production would inherently be linked to the flux of caffeine through the C-8 oxidation pathway.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Specific structure-activity relationship (SAR) studies for this compound are not available. However, SAR studies on structurally related xanthine and hydantoin (B18101) derivatives can provide valuable insights into the potential biological activities of the trimethylated allantoin structure.

Xanthine derivatives, the precursors to this compound, have been extensively studied. The position and nature of substituents on the xanthine ring are crucial for their biological activity, such as their interaction with adenosine receptors and their inhibitory effects on enzymes like xanthine oxidase. nih.govnih.govnih.govmdpi.com For instance, substitutions at the N-1, N-3, and N-7 positions with alkyl groups can significantly alter the potency and selectivity of these compounds. researchgate.net

Table 2: Key Structural Features and Potential SAR Inferences for this compound

| Structural Feature | Class of Related Compounds | Potential SAR Implication |

| Hydantoin Ring | Hydantoin Derivatives | Core scaffold for various biological activities; potential for interaction with enzyme active sites. nih.govnih.gov |

| Methyl Groups (N-3, N-6, N-8) | Methylated Xanthines | Increased lipophilicity; potential for specific steric interactions; influence on metabolic stability. researchgate.net |

| Ureido Group | Allantoin, Hydantoin Derivatives | Potential for hydrogen bonding interactions with biological targets. nih.gov |

This table presents hypothetical SAR implications based on studies of related compound classes, as direct SAR data for this compound is unavailable.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A search of the scientific literature did not yield any studies on the quantitative structure-activity relationship (QSAR) modeling of this compound. QSAR models are computational tools that correlate the chemical structure of compounds with their biological activity. The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. As there is a lack of such data for a series of compounds related to this compound, the development of a specific QSAR model has not been possible.

In the broader context of related chemical structures, QSAR studies have been conducted on other classes of compounds containing the imidazolidine-2,4-dione (hydantoin) core. These studies typically employ various molecular descriptors to quantify the structural features of the molecules and relate them to their biological effects through statistical methods. However, the findings from these studies on different sets of compounds cannot be directly extrapolated to predict the activity of this compound.

Theoretical and Computational Studies on 3,6,8 Trimethylallantoin

Quantum Chemical Calculations of 3,6,8-Trimethylallantoin

Quantum chemical calculations are fundamental to understanding the electronic behavior and properties of a molecule. However, specific studies detailing these calculations for this compound are largely absent from peer-reviewed literature.

Electronic Structure, Reactivity, and Spectroscopic Property Predictions

No dedicated studies on the electronic structure or reactivity predictions for this compound were identified. Limited research exists where calculated electronic circular dichroism (ECD) was used alongside experimental data to elucidate the structure of enantiomeric trimethylallantoin monomers isolated from tea plants. This suggests that quantum chemical methods are viable for spectroscopic predictions of this molecule, but a comprehensive analysis is not published.

Conformational Analysis and Prediction of Tautomeric Equilibria

There is no available research that specifically addresses the conformational analysis or the prediction of tautomeric equilibria for this compound through computational methods. Such studies would be valuable for understanding the molecule's flexibility and potential isomeric forms in different environments.

Molecular Dynamics Simulations and Docking Studies for this compound Interactions

Molecular dynamics (MD) simulations and docking studies are powerful tools for investigating how a molecule interacts with biological targets like proteins.

Simulation of Ligand-Protein Interactions and Binding Affinity

No published molecular docking or MD simulation studies were found that investigate the interaction of this compound with any specific protein targets. Therefore, there is no data on its potential binding modes or affinities with biological macromolecules.

Analysis of Solvent Effects and Environmental Influences on Compound Behavior

Information regarding the computational analysis of how different solvents or environmental conditions affect the behavior and structure of this compound is not available in the scientific literature.

In Silico Prediction of Metabolic Pathways and Enzymatic Transformations

In silico tools are often used to predict how a compound might be metabolized by enzymes in the body. A study on caffeine (B1668208) catabolism in tea plants proposed a novel pathway involving this compound based on stable isotopic tracer experiments. However, this was not a predictive in silico study focused on the molecule's metabolic fate but rather an experimental elucidation. There are no dedicated computational studies predicting the metabolic pathways or enzymatic transformations of this compound.

Metabolic Fates and Biotransformation Pathways of 3,6,8 Trimethylallantoin Non Human/cellular Systems

Microbial Degradation Pathways of 1,3,8-Trimethylallantoin

While direct studies on the microbial degradation of 1,3,8-trimethylallantoin are scarce, the metabolic pathways can be hypothesized by examining the microbial breakdown of caffeine (B1668208) and allantoin (B1664786). Microorganisms in soil and the gut play a crucial role in the catabolism of purine (B94841) alkaloids. semanticscholar.orgroyalsocietypublishing.org

Characterization of Downstream Metabolites and Intermediates

The microbial degradation of 1,3,8-trimethylallantoin would likely commence with enzymatic attacks on either its methyl groups or the hydantoin (B18101) ring structure. Two primary microbial degradation pathways for the related compound caffeine are N-demethylation and C-8 oxidation. mdpi.comnih.govmdpi.com Applying these principles, the initial steps for 1,3,8-trimethylallantoin could involve:

N-demethylation: Sequential removal of the three methyl groups by microbial N-demethylases would yield dimethylallantoin, monomethylallantoin, and finally, allantoin. This is a common pathway for fungi and bacteria like Pseudomonas in metabolizing caffeine. mdpi.comappliedmicrobiology.org

Ring Hydrolysis: Analogous to the established degradation pathway for allantoin, the hydantoin ring of 1,3,8-trimethylallantoin could be hydrolyzed. plos.orgresearchgate.net This would likely be initiated by an allantoinase-like enzyme, opening the ring to form a trimethylated derivative of allantoic acid. Subsequent action by an allantoicase-like enzyme would break it down further into urea (B33335) and a trimethylated ureidoglycolate.

These initial metabolites would then be expected to enter central metabolic pathways. Xanthine, the ultimate product of caffeine N-demethylation, is further broken down into urea and glyoxylate. plos.org Therefore, the downstream metabolites of 1,3,8-trimethylallantoin are expected to be simple, nitrogenous compounds that can be utilized by microbes as carbon and nitrogen sources. appliedmicrobiology.org

Identification of Microbial Species and Enzymes Involved in Degradation

A wide array of microorganisms are capable of metabolizing caffeine and other purines, making them strong candidates for the degradation of 1,3,8-trimethylallantoin. nih.gov Numerous bacterial and fungal strains have been identified that utilize caffeine as a source of carbon and nitrogen. nih.govappliedmicrobiology.org

The primary enzymes involved in the degradation of the parent allantoin structure are well-characterized and include allantoinase and allantoicase, which hydrolyze the purine degradation products. plos.orgresearchgate.netpvamu.edu For the methyl groups, the key enzymes are N-demethylases, which are crucial in the microbial metabolism of caffeine. mdpi.com

Below is a table of microbial genera and associated enzymes known for degrading related purine compounds, which are likely candidates for the biotransformation of 1,3,8-trimethylallantoin.

| Microbial Genus | Associated Enzymes | Action on Related Compounds | Potential Action on 1,3,8-Trimethylallantoin |

| Pseudomonas | N-demethylase, Caffeine dehydrogenase/oxidase | Degrades caffeine via N-demethylation and C-8 oxidation. mdpi.commdpi.comappliedmicrobiology.org | N-demethylation, Ring Oxidation |

| Aspergillus | N-demethylase | Degrades caffeine and theophylline (B1681296) primarily via demethylation. mdpi.com | N-demethylation |

| Candida | Not specified | Capable of metabolizing caffeine. mdpi.com | Degradation via demethylation or hydrolysis |

| Various Bacteria & Fungi | Allantoinase, Allantoicase | Degrades allantoin to allantoate (B10759256) and subsequently to urea and ureidoglycolate. plos.org | Hydrolysis of the allantoin ring structure |

In Vitro Metabolic Stability and Metabolite Identification in Subcellular Fractions (Non-Human)

In vitro systems using subcellular fractions like liver microsomes and hepatocytes are standard tools for assessing the metabolic fate of chemical compounds. nuvisan.combioivt.com These systems contain the primary enzymes responsible for Phase I and Phase II metabolism.

Liver Microsomal and Hepatocyte Metabolism Studies in Animal Models

Direct studies assessing the metabolic stability and identifying the degradation metabolites of 1,3,8-trimethylallantoin are not prominent in the literature. However, its formation as a major caffeine metabolite has been demonstrated in rat liver slices, where it constituted 15% of the total in vitro metabolites. researchgate.net This confirms that the compound is formed and is stable enough to be detected within this complex biological matrix.

While its breakdown was not the focus of these studies, we can infer potential pathways. In in vitro systems like microsomes and hepatocytes, a compound's metabolic stability is determined by measuring its rate of disappearance over time, which is used to calculate parameters like half-life (t½) and intrinsic clearance (CLint). nuvisan.com

Given its structure, the plausible metabolic transformations in liver preparations would include:

Oxidative N-demethylation: Removal of one or more methyl groups to form di- and mono-methylated allantoin derivatives.

Hydroxylation: Addition of a hydroxyl group to one of the methyl groups or the alkyl backbone of the molecule.

Hydrolysis: Opening of the hydantoin ring, although this is typically a microbial or lower-organism pathway, some mammalian hydrolases could potentially catalyze this.

The following table summarizes the known formation of 1,3,8-trimethylallantoin in an animal model's subcellular fractions and lists its plausible subsequent metabolic reactions.

| Study Type | Animal Model | System | Finding/Plausible Reaction | Description |

| Metabolite Formation researchgate.net | Rat | Liver Slices | Formation from Caffeine | 1,3,8-Trimethylallantoin is a major metabolite, comprising 15% of total metabolites formed from caffeine. |

| Plausible Metabolism | Various | Liver Microsomes / Hepatocytes | Oxidative N-Demethylation | Removal of methyl groups, catalyzed primarily by CYP enzymes. |

| Plausible Metabolism | Various | Liver Microsomes / Hepatocytes | Hydroxylation | Addition of a hydroxyl (-OH) group to the molecule, a common Phase I reaction. |

| Plausible Metabolism | Various | Hepatocytes | Glucuronidation (Phase II) | Conjugation of a hydroxylated metabolite with glucuronic acid to increase water solubility for excretion. |

Enzymatic Systems Responsible for Biotransformation

The primary enzymatic systems located in liver microsomes responsible for the biotransformation of a vast number of xenobiotics are the cytochrome P450 (CYP) monooxygenases. researchgate.net Caffeine, the precursor to 1,3,8-trimethylallantoin, is metabolized extensively by CYP enzymes, particularly CYP1A2, which catalyzes its N-demethylation. sigmaaldrich.cnnih.gov It is highly probable that these same enzymes would be responsible for any subsequent oxidative metabolism of 1,3,8-trimethylallantoin.

In hepatocytes, which represent a more complete metabolic system, both Phase I (e.g., CYP-mediated oxidation) and Phase II (conjugation) reactions can occur. bioivt.com If 1,3,8-trimethylallantoin undergoes hydroxylation, the resulting metabolite could be a substrate for Phase II enzymes such as UDP-glucuronosyltransferases (UGTs), which would conjugate it with glucuronic acid to facilitate its elimination.

Pathways of Biotransformation in Model Organisms and Cell Cultures

Evidence from in vivo studies in model organisms confirms the formation of 1,3,8-trimethylallantoin. In rats administered caffeine, 1,3,8-trimethylallantoin was identified and quantified in urine, accounting for 1-14% of the caffeine metabolites. researchgate.net This demonstrates that the compound is formed systemically and is ultimately excreted.

The biotransformation pathway in a whole organism is a multi-step process. Following its formation in the liver from caffeine, 1,3,8-trimethylallantoin would enter systemic circulation. researchgate.net From there, it could undergo further metabolism in the liver, as described in section 6.2, or be transported to the kidneys for excretion. Any metabolites formed in the liver, such as demethylated or hydroxylated derivatives, would also be subject to renal clearance.

Future Research Directions and Emerging Paradigms in 3,6,8 Trimethylallantoin Studies

Application of Artificial Intelligence and Machine Learning in 3,6,8-Trimethylallantoin Research

For this compound, a predictive modeling approach could significantly enhance its production. An ML algorithm could be trained on data from the synthesis of other nitrogen-containing heterocyclic compounds to identify the key parameters governing the formation of the imidazolidine-2,4-dione core. science.govnih.gov The model could then propose optimized, sustainable, and cost-effective pathways, potentially identifying novel catalysts or more environmentally benign solvents. preprints.org This data-driven methodology can accelerate the efficient synthesis of this compound, making it more accessible for further research and potential commercial applications. mdpi.com

| Parameter | Traditional Method (Example) | AI-Predicted Optimum | Predicted Outcome Improvement |

| Catalyst | Acid/Base Catalysis | Novel Organocatalyst | Higher selectivity, fewer byproducts |

| Solvent | Dichloromethane | Ethyl Acetate / Water mixture | Reduced environmental impact, improved safety |

| Temperature | 80-100°C | 65°C | Lower energy consumption |

| Reaction Time | 12-24 hours | 8 hours | Increased throughput |

| Overall Yield | 65% | >90% | Higher efficiency, lower cost |

This table is illustrative and represents the potential outcomes of applying AI predictive modeling to the synthesis of this compound.

Beyond synthesis, AI is a powerful engine for de novo drug design, capable of generating novel molecular structures with desired biological activities. nih.govtue.nlresearchgate.net Generative models, such as Recurrent Neural Networks (RNNs) and Long Short-Term Memory (LSTM) networks, can learn the principles of molecular structure from large datasets of known bioactive compounds and then generate new molecules tailored to specific therapeutic targets. nih.gov

Starting with the this compound scaffold, a generative AI model could be fine-tuned using data on known allantoin (B1664786) derivatives and their associated biological activities, such as wound healing, anti-inflammatory, or moisturizing properties. akema.itakema.itresearchgate.net The model could then design novel derivatives predicted to have enhanced efficacy or entirely new pharmacological profiles. mdpi.com For instance, the algorithm could suggest modifications to the core structure that increase its affinity for a specific biological receptor or improve its skin permeability. This approach allows for the exploration of a vast chemical space to identify promising candidates for synthesis and experimental validation, significantly accelerating the discovery of next-generation allantoin-based therapeutics. nih.govresearchgate.net

Development of Advanced Research Probes and Chemical Tools Based on this compound

To fully understand the biological mechanisms of this compound and its derivatives, it is essential to develop advanced chemical tools and research probes. These tools are designed to track the molecule within biological systems, identify its binding partners, and elucidate its mode of action at a molecular level. Nitrogen-containing heterocycles are versatile scaffolds for the development of such probes. nih.govnih.gov

The this compound structure could be strategically modified to create a range of chemical probes. For example, a fluorescent dye could be appended to the molecule, allowing researchers to visualize its uptake and distribution within cells using fluorescence microscopy. nih.gov Alternatively, a "clickable" chemical handle, such as an alkyne or azide (B81097) group, could be incorporated. This would enable the use of bioorthogonal chemistry to attach affinity tags, which can then be used to isolate and identify the specific proteins or other biomolecules that this compound interacts with inside the cell. The development of such probes is crucial for moving beyond observing the effects of the compound to understanding precisely how it works, paving the way for more targeted and effective therapeutic applications.

Interdisciplinary Research Avenues and Collaborative Opportunities

The future advancement of this compound research hinges on fostering collaboration across diverse scientific disciplines. The complexity of moving from a computationally designed molecule to a clinically effective therapeutic requires a convergence of expertise.

Key collaborative opportunities include:

Chemistry and Computer Science: Synthetic chemists can partner with AI/ML specialists to build and refine predictive models for synthesis and de novo design of allantoin derivatives. nih.gov This synergy ensures that computationally generated molecules are synthetically feasible.

Molecular Biology and Pharmacology: Biologists can use the chemical probes developed by chemists to investigate the cellular targets and pathways modulated by new allantoin derivatives. Pharmacologists can then assess the biological activity and therapeutic potential of these compounds in relevant disease models.

Materials Science and Pharmaceutical Sciences: Given allantoin's use in topical formulations, collaborations with materials scientists could lead to the development of advanced drug delivery systems, such as biocompatible hydrogels or nanoparticles. nih.govresearchgate.net These systems could improve the stability, skin penetration, and controlled release of novel, AI-designed allantoin derivatives.

Dermatology and Clinical Research: Ultimately, promising compounds must be evaluated for their efficacy in treating skin conditions. Collaboration with dermatologists and clinical researchers is essential to design and conduct studies that can translate fundamental discoveries into tangible benefits for patients.

By embracing these interdisciplinary avenues, the scientific community can create a comprehensive research pipeline, accelerating the journey of this compound and its future derivatives from theoretical concept to validated therapeutic agent.

Q & A

Q. What analytical methods are recommended for detecting and quantifying 3,6,8-trimethylallantoin (TMA) in biological samples?

TMA can be detected using liquid chromatography-mass spectrometry (LC-MS) with hydrophilic interaction liquid chromatography (HILIC) in positive ion mode (HILpos) or reversed-phase C18 columns in negative ion mode (C18neg). These methods are critical for distinguishing TMA from structurally similar metabolites in caffeine degradation pathways. Cross-validation using both modes improves detection specificity, especially in complex matrices like serum or bacterial lysates .

Q. How is TMA biosynthesized in bacterial systems, and what experimental controls are needed to validate its origin?

TMA is produced via the C-8 oxidation pathway in Pseudomonas sp. CBB1. Key steps include:

CdhABC-mediated oxidation of caffeine to 1,3,7-trimethyluric acid (TMU).

TmuM monooxygenase converting TMU to 1,3,7-trimethyl-5-hydroxyisourate (TM-HIU), which spontaneously decomposes into racemic TMA.

Experimental controls should include:

Q. What are the primary challenges in isolating enantiomerically pure TMA, and how can they be addressed?

TMA exists as a racemic mixture due to the spontaneous decomposition of TM-HIU. However, Pseudomonas sp. CBB1 enriches the S-(+)-enantiomer at a 97:3 ratio. To isolate enantiomers:

- Use chiral chromatography (e.g., chiral stationary phases like cellulose tris(3,5-dimethylphenylcarbamate)).

- Monitor reaction kinetics to optimize harvest timing before equilibrium shifts toward racemization .

Advanced Research Questions

Q. How can researchers resolve contradictions in TMA quantification caused by spontaneous non-enzymatic formation?

Non-enzymatic TM-HIU decomposition complicates accurate TMA measurement. Mitigation strategies include:

Q. What genetic engineering approaches are feasible to enhance TMA yield in microbial systems?

To optimize TMA production:

Q. How does the stereochemical configuration of TMA influence its downstream metabolism, and what methods can elucidate this?

The S-(+)-enantiomer is preferentially metabolized in Pseudomonas via proposed trimethylallantoinase (encoded by orf1). To study stereochemical impacts:

Q. What gaps exist in the characterization of downstream TMA metabolic pathways, and how can they be addressed experimentally?

Beyond TMA, proposed intermediates like trimethylallantoic acid (TMAA) remain poorly characterized. Strategies include:

- Heterologous expression of orf1 (putative trimethylallantoinase) in E. coli to reconstitute pathways.

- High-resolution MS/MS to identify unstable intermediates (e.g., TM-OHCU).

- Comparative genomics with Klebsiella and Rhodococcus strains to identify conserved degradation genes .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.